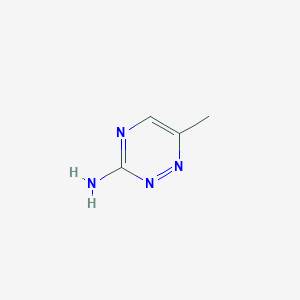

6-Methyl-1,2,4-triazin-3-amine

Descripción general

Descripción

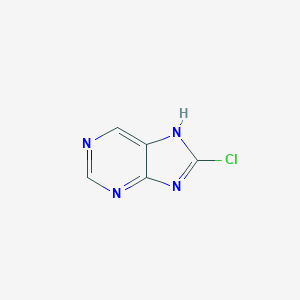

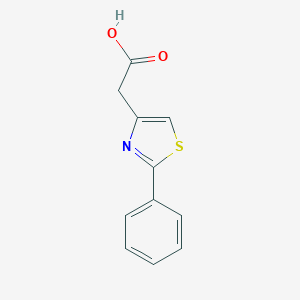

6-Methyl-1,2,4-triazin-3-amine is a chemical compound with the molecular formula C4H6N4 .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, including 6-Methyl-1,2,4-triazin-3-amine, has been a subject of interest in modern chemical research due to their high thermal stability . The literature demonstrates various synthetic routes for a variety of triazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives has been studied extensively. For instance, in the crystal structure of a similar compound, 5,6-Dimethyl-1,2,4-triazin-3-amine, adjacent molecules are connected through N—H⋯N hydrogen bonds, resulting in a zigzag chain .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . A specific reaction involving 6-Methyl-1,2,4-triazin-3-amine has been reported where it reacts with selected aldehydes and chloroacetic acid .Aplicaciones Científicas De Investigación

Biological Activity

Triazine derivatives have been identified as possessing a wide range of biological activities. They are known for their antifungal , anticancer , antiviral , antitumor , cardiotonic , anti-HIV , analgesic , and anti-protozoal properties . This makes 6-Methyl-1,2,4-triazin-3-amine a potential candidate for developing new therapeutic agents targeting these conditions.

Heterogeneous Catalysis

Due to their rich nitrogen content and high chemical stability, triazines are used in heterogeneous catalysis . 6-Methyl-1,2,4-triazin-3-amine could be utilized to catalyze various chemical reactions, potentially improving efficiency and selectivity in synthetic processes.

Photocatalysis

In the field of photocatalysis, triazines contribute to the acceleration of chemical reactions upon light activation . The electronic properties of 6-Methyl-1,2,4-triazin-3-amine can be fine-tuned to enhance its performance as a photocatalyst in environmental and energy applications.

Separation and Storage

Triazines are involved in separation technologies and storage solutions due to their structural versatility . 6-Methyl-1,2,4-triazin-3-amine could be engineered into materials for gas storage or separation membranes, aiding in purification processes or material storage.

Energy-Related Functions

The stability and heteroatom effect of triazines make them suitable for energy-related functions such as fuel cells and batteries . 6-Methyl-1,2,4-triazin-3-amine might be incorporated into energy systems to improve energy density or stability.

Antimicrobial Agents

Research has shown that triazine compounds exhibit significant activity against various microbial strains . 6-Methyl-1,2,4-triazin-3-amine could be developed into new antimicrobial agents to combat resistant bacteria and fungi.

Corrosion Inhibition

Triazines are also used as corrosion inhibitors . The application of 6-Methyl-1,2,4-triazin-3-amine in protective coatings could prevent metal corrosion, extending the life of industrial equipment.

Drug Discovery

The structural diversity of triazines allows for the creation of a multitude of derivatives with potential pharmacological activities . 6-Methyl-1,2,4-triazin-3-amine serves as a scaffold for drug discovery, enabling the synthesis of novel compounds with specific biological targets.

Direcciones Futuras

The future directions for the research on 1,2,4-triazine derivatives, including 6-Methyl-1,2,4-triazin-3-amine, are promising. These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties . The research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications .

Mecanismo De Acción

Target of Action

6-Methyl-1,2,4-triazin-3-amine is a derivative of the 1,2,4-triazine class of compounds . These compounds are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . .

Mode of Action

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities.

Result of Action

Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level.

Propiedades

IUPAC Name |

6-methyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-3-2-6-4(5)8-7-3/h2H,1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIPZMXRDYIYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422529 | |

| Record name | 6-methyl-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,2,4-triazin-3-amine | |

CAS RN |

18915-36-1 | |

| Record name | 6-methyl-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.